molecular formula C13H19NO2 B12040930 Ethyl 3-[(3-methylbenzyl)amino]propanoate

Ethyl 3-[(3-methylbenzyl)amino]propanoate

Cat. No.: B12040930
M. Wt: 221.29 g/mol
InChI Key: XYRAERBHGQCNIL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbenzyl)amino]propanoate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of an ethyl ester group, a propanoate backbone, and a 3-methylbenzylamino substituent. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-methylbenzyl)amino]propanoate typically involves the reaction of 3-methylbenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromopropanoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methylbenzyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-[(3-methylbenzyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylbenzyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chlorobenzyl)amino]propanoate
  • Ethyl 3-[(3-fluoro-4-methylbenzyl)amino]propanoate
  • Ethyl 3-amino-3-(4-pyridinyl)propanoate

Uniqueness

Ethyl 3-[(3-methylbenzyl)amino]propanoate is unique due to the presence of the 3-methylbenzyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-[(3-methylphenyl)methylamino]propanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)7-8-14-10-12-6-4-5-11(2)9-12/h4-6,9,14H,3,7-8,10H2,1-2H3

InChI Key

XYRAERBHGQCNIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC(=C1)C

Origin of Product

United States

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